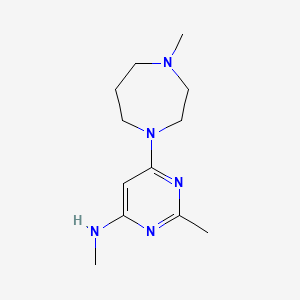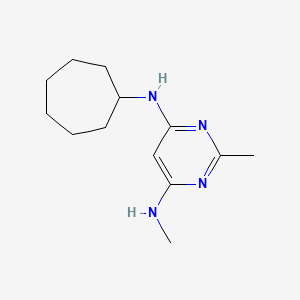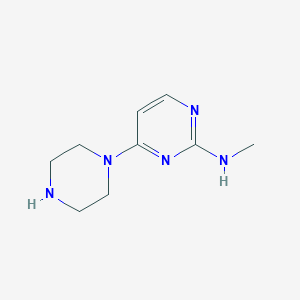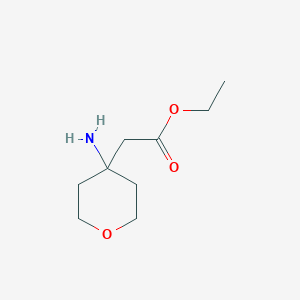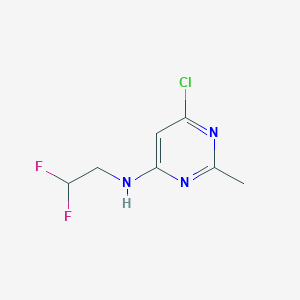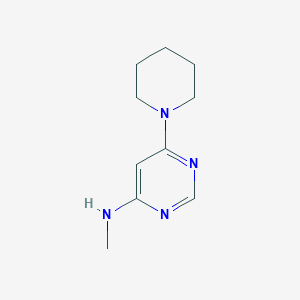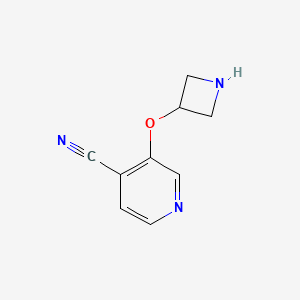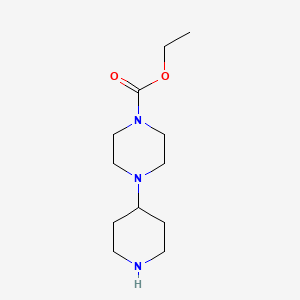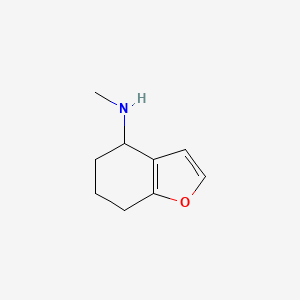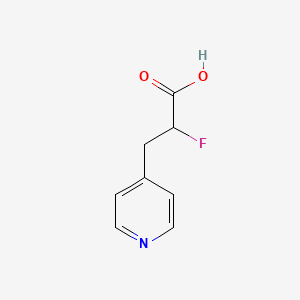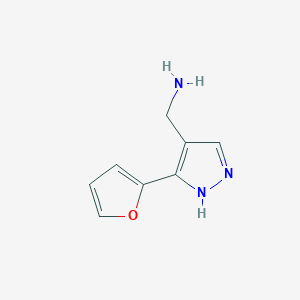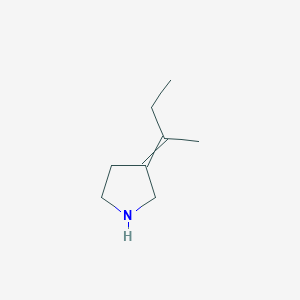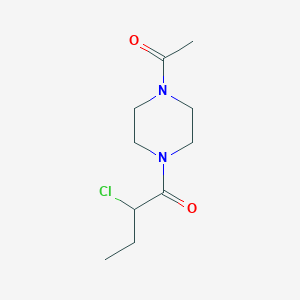
1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one
説明
1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one, also known as 4-ACB, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the piperazine family of compounds and is used as a versatile building block for a variety of chemical reactions. 4-ACB has been studied for its use in the synthesis of a variety of compounds, including peptides, nucleosides, and other small molecules. In addition, 4-ACB has been studied for its potential use in the development of drugs and other therapeutic agents.
科学的研究の応用
Synthesis and Antimicrobial Activity
1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one and its derivatives have been explored for their potential in synthesizing novel compounds with significant antimicrobial properties. For instance, a study synthesized novel derivatives with excellent yields by reacting similar structures with allyl bromide and triethylamine, showing that some compounds were as effective as or more effective than conventional medicines in antimicrobial activities (Zaidi et al., 2021).
Thermodynamic and Solubility Analysis
Research into the thermodynamic properties and solubility of derivatives of 1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one in various solvents has been conducted. One study focused on a potent antimicrobial agent derivative, analyzing its melting point, solubility in different solvents, and thermodynamic functions, providing insights into its dispersion and interaction capabilities (Blokhina et al., 2021).
Antituberculosis and Antimicrobial Properties
The synthesis of novel piperazine-condensed derivatives has been explored for their potential antituberculosis and antimicrobial properties. A study synthesized a series of compounds evaluated against Mycobacterium tuberculosis and various bacterial and fungal strains, highlighting the significant inhibition potency of some derivatives (Rani et al., 2011).
DNA Interaction and Anticancer Potential
Some studies have focused on the interaction of 1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one derivatives with DNA and their potential anticancer effects. For example, a study on water-soluble derivatives of silicon (IV) phthalocyanine and naphthalocyanines bearing 1-acetylpiperazine units showed promising DNA binding modes and inhibitory effects on topoisomerases, suggesting their potential as anticancer drugs (Baş et al., 2019).
Anticonvulsant Properties
Research has also been conducted on the anticonvulsant properties of compounds derived from or related to 1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one. Some compounds have shown potent and selective antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites and demonstrated significant anticonvulsant activity in animal models (Gaoni et al., 1994).
特性
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-chlorobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-3-9(11)10(15)13-6-4-12(5-7-13)8(2)14/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPSXYNVLPZUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



